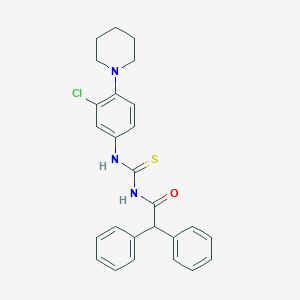![molecular formula C20H22ClN3O4S B399323 N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-[(4-methoxyphenoxy)acetyl]thiourea](/img/structure/B399323.png)
N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-[(4-methoxyphenoxy)acetyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-[(4-methoxyphenoxy)acetyl]thiourea is a complex organic compound that belongs to the class of anilides This compound is characterized by the presence of a morpholine ring, a chloro-substituted aniline, and a methoxyphenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-[(4-methoxyphenoxy)acetyl]thiourea typically involves multiple stepsThe reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-[(4-methoxyphenoxy)acetyl]thiourea undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the chloro and methoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Palladium catalysts, dimethylformamide (DMF)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Applications De Recherche Scientifique
N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-[(4-methoxyphenoxy)acetyl]thiourea has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-[(4-methoxyphenoxy)acetyl]thiourea involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[[3-chloro-2-(4-morpholinyl)anilino]-sulfanylidenemethyl]-4-methoxy-3-nitrobenzamide
- N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-[(4-methoxyphenoxy)acetyl]thiourea
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Propriétés
Formule moléculaire |
C20H22ClN3O4S |
|---|---|
Poids moléculaire |
435.9g/mol |
Nom IUPAC |
N-[(3-chloro-4-morpholin-4-ylphenyl)carbamothioyl]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C20H22ClN3O4S/c1-26-15-3-5-16(6-4-15)28-13-19(25)23-20(29)22-14-2-7-18(17(21)12-14)24-8-10-27-11-9-24/h2-7,12H,8-11,13H2,1H3,(H2,22,23,25,29) |
Clé InChI |
UCMOLHKBDUPFHL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC(=C(C=C2)N3CCOCC3)Cl |
SMILES canonique |
COC1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC(=C(C=C2)N3CCOCC3)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2,2-diphenylacetamide](/img/structure/B399240.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-N'-(diphenylacetyl)thiourea](/img/structure/B399242.png)
![N-[(4-methylpyridin-2-yl)carbamothioyl]-2,2-diphenylacetamide](/img/structure/B399243.png)

![N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-3-methylbutanamide](/img/structure/B399246.png)
![2-chloro-N-[3-({[(3-methylbutanoyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B399248.png)
![N-[(2,6-dimethylphenyl)carbamothioyl]-3-methylbutanamide](/img/structure/B399252.png)
![N-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]carbamothioyl}-2,2-diphenylacetamide](/img/structure/B399253.png)
![N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-3-methylbutanamide](/img/structure/B399255.png)
![N-[(2,3-dichlorophenyl)carbamothioyl]-3-methylbutanamide](/img/structure/B399257.png)
![N-[(4-chlorophenyl)carbamothioyl]-3-methylbutanamide](/img/structure/B399258.png)
![N-[(2-chlorophenyl)carbamothioyl]-3-methylbutanamide](/img/structure/B399259.png)
![N-[(4-ethoxyphenyl)carbamothioyl]-3-methylbutanamide](/img/structure/B399260.png)
![N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-methylbutanamide](/img/structure/B399262.png)
